4-cyclopropyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-Cyclopropyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group and a carboxamide group
Mechanism of Action
Target of Action
The primary targets of 4-cyclopropyl-1H-pyrazole-5-carboxamide are certain types of fungi and insects . This compound has shown potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .
Mode of Action
It is known that similar compounds can inhibit mitochondrial electron transfer by targeting succinate dehydrogenase (sdh) . This inhibition blocks the energy synthesis of the pathogens, leading to their death .
Biochemical Pathways
The biochemical pathways affected by this compound likely involve the disruption of energy production in the target organisms. By inhibiting SDH, the compound prevents the normal functioning of the citric acid cycle, a crucial biochemical pathway for energy production .
Result of Action
The result of the action of this compound is the death of the target organisms. The compound has shown potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-Cyclopropyl-1H-pyrazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential antifungal and insecticidal properties, making it a candidate for developing new pharmaceuticals and agrochemicals
Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
- 4-Amino-1H-pyrazole-5-carboxamide
- 4-Cyclopropyl-1H-pyrazole-3-carboxamide
- 4-Methyl-1H-pyrazole-5-carboxamide
Comparison: 4-Cyclopropyl-1H-pyrazole-5-carboxamide is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more rigid and potentially more selective in its biological interactions compared to its analogs .
Properties
IUPAC Name |
4-cyclopropyl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7(11)6-5(3-9-10-6)4-1-2-4/h3-4H,1-2H2,(H2,8,11)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPLMTVUBWHQSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(NN=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2309456-23-1 |
Source
|
Record name | 4-cyclopropyl-1H-pyrazole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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